molecular formula C18H24N2O3S B2786247 N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 953942-16-0

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2786247
CAS No.: 953942-16-0
M. Wt: 348.46
InChI Key: IAEJYYOYBQPLLE-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a phenethyl chain, which is further substituted with a dimethylamino group and a methoxy group on the benzene ring.

Mechanism of Action

Target of Action

The primary targets of N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide are currently unknown. This compound is structurally similar to other secondary amines , which are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. These interactions could potentially alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Secondary amines can participate in a variety of biochemical reactions, including acting as nucleophiles in reactions with electrophiles . They can also be involved in hydrogen bonding interactions, which can influence the structure and function of proteins and nucleic acids.

Pharmacokinetics

Secondary amines are generally well-absorbed in the gastrointestinal tract due to their polarity and ability to form hydrogen bonds . The distribution, metabolism, and excretion of this compound would depend on its specific chemical properties and interactions with various proteins in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative The phenethylamine is then reacted with methanesulfonyl chloride in the presence of a base to introduce the sulfonamide group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process and ensure consistency.

Types of Reactions:

  • Oxidation: The phenethylamine derivative can undergo oxidation to form the corresponding phenylacetic acid derivative.

  • Reduction: Reduction reactions can be used to convert intermediates to their corresponding amines.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Methanesulfonyl chloride for sulfonamide formation.

  • Methanol and a base for the methoxy group introduction.

Major Products Formed:

  • Phenylacetic acid derivatives from oxidation reactions.

  • Various amine derivatives from reduction reactions.

  • Substituted sulfonamides from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: Use in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Comparison with Similar Compounds

  • N-(4-(dimethylamino)phenethyl)benzenesulfonamide

  • N-(4-(dimethylamino)phenethyl)4-methoxybenzenesulfonamide

  • N-(4-(dimethylamino)phenethyl)2-methylbenzenesulfonamide

Uniqueness: N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the combination of the dimethylamino, methoxy, and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-14-13-17(23-4)9-10-18(14)24(21,22)19-12-11-15-5-7-16(8-6-15)20(2)3/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEJYYOYBQPLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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